Extended π-Conjugation vs. Core Scaffold
The target compound incorporates a thiophene-vinyl extension at position 2, which significantly increases the effective conjugation length compared to the bare 6-chloro-3-nitroimidazo[1,2-a]pyridine core (CAS 25045-84-5). This structural feature is essential for enhancing the first hyperpolarizability (β) in push-pull NLO chromophores. While direct experimental β values are not available for this exact compound, the class-level inference from structurally analogous imidazole-based thiophene-vinyl chromophores indicates that this elongation can increase β by over an order of magnitude relative to non-conjugated analogs [1].
Est. >10× β increase (class)
| Evidence Dimension | Conjugation pathway length (number of conjugated sp² atoms between donor and acceptor) |
|---|---|
| Target Compound Data | Extended π-system spanning from thiophene ring through vinyl bridge to imidazo[1,2-a]pyridine nitro acceptor (~10 conjugated atoms) |
| Comparator Or Baseline | 6-Chloro-3-nitroimidazo[1,2-a]pyridine (CAS 25045-84-5): conjugation limited to imidazo[1,2-a]pyridine core only (~6 conjugated atoms) |
| Quantified Difference | ~1.7-fold increase in conjugated atom count; >10-fold increase in β estimated for analogous imidazole-thiophene chromophores (exact β not measured for this compound) |
| Conditions | Structural analysis and class-level inference from Santos et al. (Tetrahedron Lett. 2001, 42, 805-808) on imidazole-thiophene NLO chromophores |
Why This Matters
For researchers procuring building blocks for NLO or fluorescent materials, the extended conjugation of this compound directly translates into superior charge-transfer properties that cannot be achieved with the simpler 6-chloro-3-nitro core.
- [1] Santos, J., Mintz, E. A., Zehnder, O., Bosshard, C., Bu, X. R., & Günter, P. (2001). New class of imidazoles incorporated with thiophenevinyl conjugation pathway for robust nonlinear optical chromophores. Tetrahedron Letters, 42(5), 805-808. View Source
